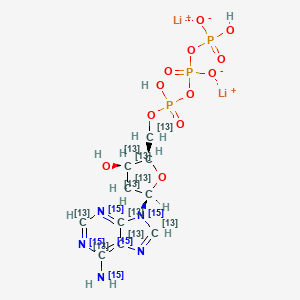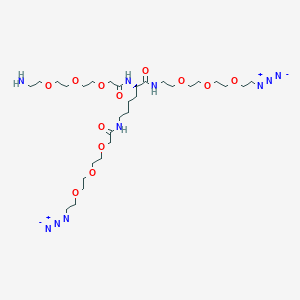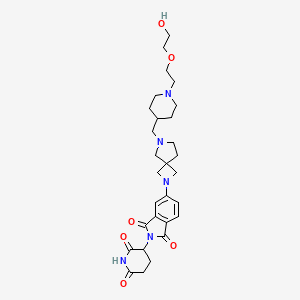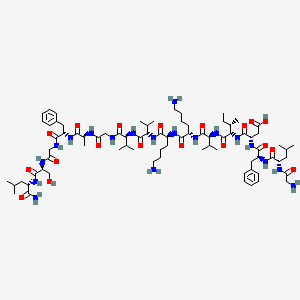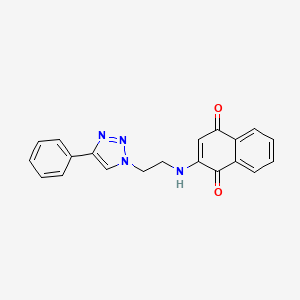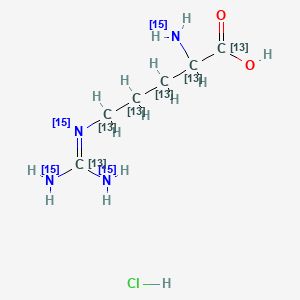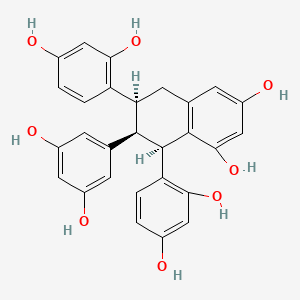
CaMKII|A-PHOTAC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CaMKII|A-PHOTAC is a photoactivated protein degrader designed to target and degrade the calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα). CaMKIIα is a crucial protein for synaptic function and plasticity, making this compound a valuable tool for studying neuronal circuits and brain functions .
Métodos De Preparación
The synthesis of CaMKII|A-PHOTAC involves several steps, including the design and chemical modification of the photochemically active moiety and the protein-targeting ligand. The synthetic route typically includes:
Design of the Photochemically Active Moiety: This involves selecting a chromophore that can be activated by specific wavelengths of light.
Chemical Modification: The chromophore is chemically modified to include functional groups that facilitate its attachment to the protein-targeting ligand.
Conjugation: The modified chromophore is conjugated to the protein-targeting ligand, forming the final this compound molecule.
Industrial production methods for this compound are still under development, as this compound is primarily used in research settings. the general approach involves optimizing the synthetic route for scalability and ensuring the purity and stability of the final product .
Análisis De Reacciones Químicas
CaMKII|A-PHOTAC undergoes several types of chemical reactions, primarily driven by light activation:
Photoactivation: Upon exposure to specific wavelengths of light, the chromophore within this compound is activated, initiating a series of chemical reactions.
Ubiquitylation: The activated chromophore catalyzes the ubiquitylation of CaMKIIα, marking it for degradation by the proteasome.
Degradation: The ubiquitylated CaMKIIα is recognized and degraded by the proteasome, leading to a decrease in its levels within the cell.
Common reagents and conditions used in these reactions include the specific wavelength of light required for photoactivation and the presence of cellular machinery for ubiquitylation and proteasomal degradation . The major product formed from these reactions is the degraded CaMKIIα protein .
Aplicaciones Científicas De Investigación
CaMKII|A-PHOTAC has several scientific research applications, particularly in the fields of neuroscience and cell biology:
Neuroscience: this compound is used to study the role of CaMKIIα in synaptic function and plasticity.
Cell Biology: This compound is also used to explore the mechanisms of protein degradation and the role of specific proteins in cellular processes.
Mecanismo De Acción
The mechanism of action of CaMKII|A-PHOTAC involves several key steps:
Photoactivation: Upon exposure to light, the chromophore within this compound is activated.
Target Binding: The activated chromophore binds to CaMKIIα, facilitating its ubiquitylation.
Ubiquitylation: The ubiquitylation process marks CaMKIIα for degradation by the proteasome.
Degradation: The proteasome recognizes and degrades the ubiquitylated CaMKIIα, reducing its levels within the cell.
The molecular targets involved in this process include CaMKIIα and the proteasome, while the pathways involved include the ubiquitylation and proteasomal degradation pathways .
Comparación Con Compuestos Similares
CaMKII|A-PHOTAC is unique among similar compounds due to its ability to selectively degrade CaMKIIα with high spatial and temporal precision. Similar compounds include other PHOTACs designed to target different proteins, such as:
PHOTACs targeting other kinases: These compounds are designed to degrade other protein kinases using a similar photoactivation mechanism.
Optogenetic tools: These tools use light to control the activity of specific proteins but do not necessarily induce their degradation.
This compound stands out due to its specificity for CaMKIIα and its ability to induce targeted protein degradation, making it a valuable tool for studying the role of CaMKIIα in various cellular processes .
Propiedades
Fórmula molecular |
C54H58Cl2N10O11 |
|---|---|
Peso molecular |
1094.0 g/mol |
Nombre IUPAC |
N-[6-[4-[3-[3-cyano-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinolin-7-yl]oxypropyl]piperazin-1-yl]-6-oxohexyl]-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]-2,6-dimethoxyphenoxy]acetamide |
InChI |
InChI=1S/C54H58Cl2N10O11/c1-72-43-27-41(37(55)25-38(43)56)60-51-32(28-57)29-59-40-26-45(44(73-2)24-35(40)51)76-21-9-16-64-17-19-65(20-18-64)50(69)12-6-5-7-15-58-49(68)31-77-52-46(74-3)22-33(23-47(52)75-4)62-63-39-11-8-10-34-36(39)30-66(54(34)71)42-13-14-48(67)61-53(42)70/h8,10-11,22-27,29,42H,5-7,9,12-21,30-31H2,1-4H3,(H,58,68)(H,59,60)(H,61,67,70) |
Clave InChI |
RDVVUBKXCBWLMZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OCC(=O)NCCCCCC(=O)N2CCN(CC2)CCCOC3=C(C=C4C(=C3)N=CC(=C4NC5=CC(=C(C=C5Cl)Cl)OC)C#N)OC)OC)N=NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


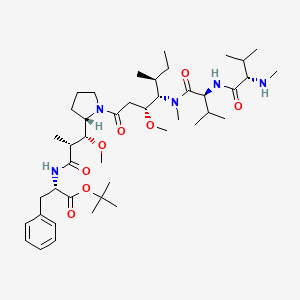
![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
